molecular formula C19H29N3O5S B2731486 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide CAS No. 872975-79-6

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

Cat. No. B2731486
CAS RN: 872975-79-6
M. Wt: 411.52
InChI Key: DAMKCCWKDRPSLZ-UHFFFAOYSA-N
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Description

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide, also known as MPO, is a small molecule that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. MPO is a derivative of oxalamide and has been studied for its ability to inhibit specific enzymes and modulate various biological pathways.

Scientific Research Applications

Pharmacological Applications

  • Angiotensin AT1 Receptor Antagonism

    A study by Kivlighn et al. (1995) investigated L-163,017, a compound structurally related to N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide. This compound showed potent, orally active nonpeptide angiotensin II receptor antagonistic properties. It demonstrated effectiveness in preventing the pressor response to intravenous angiotensin II and reduced blood pressure in hypertension models, comparable to an angiotensin converting enzyme inhibitor and an angiotensin AT1 receptor-selective antagonist (Kivlighn et al., 1995).

  • Synthesis of Di- and Mono-Oxalamides

    Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This approach, applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, is significant for both anthranilic acid derivatives and oxalamides. This research could imply the potential for synthesis of compounds related to this compound (Mamedov et al., 2016).

  • Inhibition of the HIF-1 Pathway in Cancer

    A study by Mun et al. (2012) investigated the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, demonstrating their role as inhibitors of the HIF-1 pathway, a key regulator in cancer. This research indicates potential therapeutic applications of related compounds in cancer treatment (Mun et al., 2012).

properties

IUPAC Name

N-propyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S/c1-5-7-20-18(23)19(24)21-12-16-22(8-6-9-27-16)28(25,26)17-14(3)10-13(2)11-15(17)4/h10-11,16H,5-9,12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMKCCWKDRPSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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